S-Lenalidomide is the more potent S-enantiomer of Lenalidomide, an immunomodulatory drug (IMiD) []. While Lenalidomide is clinically used as a racemic mixture of its S- and R-enantiomers, research suggests that S-Lenalidomide possesses superior pharmacological properties [, ]. This has led to significant interest in exploring S-Lenalidomide as a potential therapeutic agent.
The synthesis of S-Lenalidomide can be achieved through chiral separation techniques. One such method utilizes supercritical fluid chromatography (SFC) for semipreparative separation of Lenalidomide enantiomers []. This method employs chiral stationary phases like amylose tris(3, 5-dimethylphenylcarbamate) or single-urea-bound β-cyclodextrin, along with CO2/methanol mobile phases, to achieve high-resolution separation.
S-Lenalidomide shares its core structure with Lenalidomide, differing only in the spatial arrangement of atoms around its chiral center. This difference is crucial for its enhanced biological activity. The absolute configuration of the first-eluted enantiomer has been confirmed to be (S)-(-)-Lenalidomide through vibrational circular dichroism spectroscopy and comparison with calculated patterns [].
The mechanism of action of S-Lenalidomide is thought to be similar to Lenalidomide, but with enhanced potency. It primarily targets Cereblon (CRBN), a protein involved in ubiquitin ligase complex formation []. This interaction ultimately leads to downstream effects like enhanced T-cell co-stimulation, augmented cytokine production, and inhibition of myeloma cell proliferation [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: